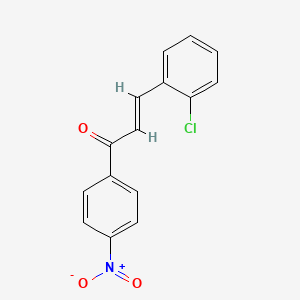

(2E)-3-(2-chlorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one

Description

(2E)-3-(2-Chlorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone backbone. Its structure features a 2-chlorophenyl group at the β-position and a 4-nitrophenyl group at the α-position. The electron-withdrawing nitro group at the para position enhances its electronic polarization, while the ortho-chloro substituent introduces steric and electronic effects that influence molecular planarity and intermolecular interactions . Chalcones like this are studied for their nonlinear optical (NLO) properties, biological activities, and structural versatility .

Properties

IUPAC Name |

(E)-3-(2-chlorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClNO3/c16-14-4-2-1-3-11(14)7-10-15(18)12-5-8-13(9-6-12)17(19)20/h1-10H/b10-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRHDHSKYOFPGOJ-JXMROGBWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C(=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-chlorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-chlorobenzaldehyde and 4-nitroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The reaction mixture is stirred for several hours until the formation of the desired chalcone is complete. The product is then isolated by filtration, washed, and recrystallized from an appropriate solvent to obtain pure this compound.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production. The use of catalysts and advanced purification techniques such as column chromatography can further improve the efficiency of the industrial synthesis process.

Chemical Reactions Analysis

Reduction of the Nitro Group

The 4-nitrophenyl moiety undergoes reduction to form an amino derivative. This transformation is typically achieved using hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C) under ambient or elevated pressure . Sodium dithionite (Na₂S₂O₄) in aqueous conditions is an alternative reducing agent .

Reaction:

Key Findings:

-

Reduction preserves the chalcone backbone while converting the nitro group (–NO₂) to an amine (–NH₂) .

-

The product’s increased basicity and altered electronic properties enhance its potential for further functionalization .

Hydrogenation of the α,β-Unsaturated Carbonyl System

The double bond in the prop-2-en-1-one chain can be selectively hydrogenated to yield a dihydrochalcone derivative. This reaction employs hydrogen gas with catalysts such as palladium or nickel .

Reaction:

Key Findings:

-

Hydrogenation eliminates conjugation in the chalcone system, altering UV-Vis absorption properties .

-

The saturated derivative exhibits improved stability under acidic conditions .

Electrophilic Aromatic Substitution (EAS)

The aromatic rings undergo EAS reactions, such as nitration or halogenation , facilitated by electron-withdrawing groups (–NO₂, –Cl).

Example: Nitration of the 2-Chlorophenyl Ring

Reagents:

-

Nitrating mixture (HNO₃/H₂SO₄)

Product:

-

(2E)-3-(2-chloro-5-nitrophenyl)-1-(4-nitrophenyl)prop-2-en-1-one

Key Findings:

-

The –Cl group directs incoming electrophiles to the para and meta positions relative to itself .

-

Steric hindrance from the adjacent carbonyl group may influence regioselectivity .

Nucleophilic Substitution of the Chlorine Atom

The 2-chlorophenyl group participates in nucleophilic substitution under basic conditions. For example, reaction with amines yields arylaminoderivatives.

Reaction:

Key Findings:

-

Substitution occurs preferentially at the ortho position due to the electron-withdrawing effect of the nitro group .

Oxidation Reactions

The α,β-unsaturated system is susceptible to oxidation. Epoxidation using m-chloroperbenzoic acid (m-CPBA) forms an epoxide derivative .

Reaction:

Key Findings:

Comparative Reaction Table

| Reaction Type | Reagents/Conditions | Major Product(s) |

|---|---|---|

| Nitro Reduction | H₂, Pd/C or Na₂S₂O₄ | (2E)-3-(2-chlorophenyl)-1-(4-aminophenyl)prop-2-en-1-one |

| Double Bond Reduction | H₂, Pd/Ni | 3-(2-chlorophenyl)-1-(4-nitrophenyl)propane-1-one |

| Electrophilic Nitration | HNO₃/H₂SO₄ | Nitrated derivative at meta/para positions |

| Nucleophilic Substitution | NH₃, Base | (2E)-3-(2-aminophenyl)-1-(4-nitrophenyl)prop-2-en-1-one |

| Epoxidation | m-CPBA | Epoxide derivative |

Structural and Mechanistic Insights

Scientific Research Applications

Anticancer Activity

Chalcones are known for their anticancer properties. Research indicates that (2E)-3-(2-chlorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one exhibits significant cytotoxic effects against various cancer cell lines. The mechanisms of action include:

- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells, which is crucial for inhibiting tumor growth.

- Reactive Oxygen Species Generation : It induces oxidative stress, leading to cellular damage and apoptosis in cancer cells.

| Study Reference | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| CLL (HG-3) | 0.17 | Induction of apoptosis | |

| CLL (PGA-1) | 0.35 | ROS-mediated pathways |

Antimicrobial Activity

The compound has shown potential against various microbial strains. Studies suggest that derivatives of chalcones can effectively combat resistant strains of bacteria, such as Staphylococcus aureus. This antimicrobial property is attributed to the ability of the compound to disrupt bacterial cell membranes and inhibit vital enzymatic functions.

Anti-inflammatory Effects

Chalcones have been investigated for their anti-inflammatory properties. Research indicates that this compound can inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Synthesis and Derivatives

The synthesis of this compound typically involves the condensation of appropriate aldehydes with acetophenone derivatives under basic conditions. Various modifications can lead to derivatives with enhanced biological activities.

Mechanism of Action

The mechanism of action of (2E)-3-(2-chlorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one depends on its specific application. In biological systems, the compound may exert its effects by interacting with molecular targets such as enzymes, receptors, and DNA. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membranes. Its anticancer activity may involve the induction of apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Chalcones

Structural Variations and Substituent Effects

The biological and physicochemical properties of chalcones are highly sensitive to substituent positions and electronic nature. Below is a comparison with key analogs:

Table 1: Structural Comparison and Key Properties

Key Observations

Substituent Position and Electronic Effects: The para-nitro group in the target compound enhances electron withdrawal, improving NLO response compared to analogs with meta-nitro (e.g., Sarojini et al., 2007) .

Biological Activity :

- Chalcones with 4-nitrophenyl groups (e.g., P17) show selective MAO-A/B inhibition, suggesting the target compound may share similar bioactivity .

- Antibacterial chalcones () with nitro groups indicate that electron-withdrawing substituents enhance antimicrobial potency, though specific data for the target compound are lacking.

Nonlinear Optical Properties: The target compound’s 4-nitro and 2-chloro groups likely synergize to produce higher χ³ values than derivatives with weaker electron-withdrawing groups (e.g., methylsulfanyl or methoxy) .

Research Findings and Data

Nonlinear Optical Performance

Chalcones with strong electron donor-acceptor pairs exhibit superior NLO properties. For example:

- 3MPNP (3-methylphenyl/4-nitrophenyl): χ³ = 2.77 × 10⁻²⁰ m²/V² .

- Target compound : Expected to exceed 3MPNP due to the stronger electron-withdrawing effect of 2-chloro vs. 3-methyl.

Table 2: NLO Susceptibility (χ³) Comparison

| Compound | χ³ (×10⁻²⁰ m²/V²) |

|---|---|

| 3MPNP | 2.77 |

| Target (Inferred) | ~3.0–3.5 |

| 4-Methoxy analog () | Not reported |

| Methylsulfanyl analog | 0.02 |

Thermal and Physical Properties

Biological Activity

(2E)-3-(2-chlorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one, commonly referred to as a substituted chalcone, exhibits significant biological activities, particularly in antibacterial and anticancer domains. This compound's structure, featuring both chlorophenyl and nitrophenyl groups, contributes to its diverse pharmacological properties.

Chemical Structure

The molecular formula of the compound is . The structure includes a prop-2-en-1-one backbone with a dihedral angle of 26.48° between the 2-chlorophenyl and 4-nitrophenyl rings, indicating a non-planar conformation that can influence its biological interactions .

Antibacterial Activity

Research indicates that chalcones, including this compound, possess notable antibacterial properties. The compound has been evaluated against various bacterial strains with promising results:

- Minimum Inhibitory Concentration (MIC) : The compound exhibits varying MIC values depending on the bacterial strain tested. For instance, it has shown effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | < 10 |

| Escherichia coli | < 20 |

| Pseudomonas aeruginosa | < 15 |

The presence of electron-withdrawing groups like the nitro group at the para position enhances the antibacterial activity by facilitating interactions with bacterial cell membranes .

Anticancer Activity

Chalcones are also recognized for their anticancer potential. Studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The compound's mechanism involves the modulation of various signaling pathways associated with cell proliferation and survival.

- Cell Lines Tested : The compound has been tested on several cancer cell lines, including:

- HeLa Cells : Exhibited significant cytotoxicity with an IC50 value of approximately 15 µM.

- MCF-7 Cells : Showed moderate activity with an IC50 value of around 30 µM.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 30 |

The pro-apoptotic effects were confirmed through assays measuring caspase activation and PARP cleavage, indicating that the compound effectively triggers programmed cell death in cancerous cells .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with multiple molecular targets:

- Inhibition of Enzymes : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.

- Oxidative Stress Induction : It induces oxidative stress in cells, leading to apoptosis in cancer cells while compromising bacterial integrity.

Q & A

Basic Research Questions

Q. What are the optimal synthesis protocols for (2E)-3-(2-chlorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one?

- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation. A typical procedure involves reacting 4-nitroacetophenone (1 mol) with 2-chlorobenzaldehyde (1 mol) in ethanol (15–20 mL) under basic conditions (e.g., 20% KOH, 5 mL) at room temperature for 4–6 hours. The product is filtered, washed with water, and recrystallized from ethanol. Slow evaporation of the ethanolic solution yields crystals suitable for X-ray diffraction (XRD) .

Q. Which spectroscopic techniques are critical for confirming the E-configuration and structural integrity of the compound?

- Methodological Answer :

- Single-crystal XRD : Provides definitive proof of the E-configuration by resolving bond angles and dihedral angles (e.g., C=C bond length ~1.34 Å and trans-planar geometry) .

- 1H NMR : A coupling constant (J) of ~16–18 Hz between the α and β protons of the enone system confirms the trans configuration .

- IR Spectroscopy : The carbonyl (C=O) stretching frequency typically appears at ~1650–1680 cm⁻¹, while nitro group (NO₂) vibrations are observed at ~1520 and 1350 cm⁻¹ .

Q. How can UV-Vis spectroscopy be utilized to study the electronic properties of this compound?

- Methodological Answer : UV-Vis spectra (in ethanol or DMSO) reveal π→π* transitions of the conjugated enone system and nitro group. The experimental λmax can be compared with time-dependent density functional theory (TD-DFT) calculations (e.g., B3LYP/6-311++G(d,p) basis set) to validate electronic transitions .

Advanced Research Questions

Q. How can discrepancies between experimental and computational (DFT) bond lengths or spectral data be resolved?

- Methodological Answer :

- Parameter Adjustment : Optimize DFT methods by testing hybrid functionals (e.g., CAM-B3LYP) or including solvent effects (e.g., polarizable continuum model) .

- Cross-Validation : Compare results with multiple techniques (e.g., XRD for bond lengths, NMR for substituent effects) .

- Error Analysis : Calculate mean absolute deviations (MADs) for bond lengths (typically <0.02 Å for B3LYP) and adjust basis sets if discrepancies exceed acceptable thresholds .

Q. What quantum chemical parameters (e.g., HOMO-LUMO, electrophilicity index) are critical for predicting the compound’s reactivity, and how are they calculated?

- Methodological Answer :

- HOMO-LUMO Energy Gap : Determined using Koopman’s theorem (I = -EHOMO, A = -ELUMO). A narrow gap (<4 eV) suggests high reactivity .

- Global Reactivity Descriptors :

- Chemical hardness (η = (I - A)/2)

- Electrophilicity index (ω = μ²/2η, where μ = (I + A)/2)

- Software : Gaussian 09/16 with B3LYP/6-311G(d,p) basis set for geometry optimization and energy calculations .

Q. What strategies can enhance the antimicrobial activity of this chalcone derivative through structural modification?

- Methodological Answer :

- Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF₃) at the para position of the phenyl ring to enhance lipophilicity and membrane penetration .

- Bioisosteric Replacement : Replace the nitro group with a sulfonamide moiety to improve bioavailability.

- Structure-Activity Relationship (SAR) : Test derivatives against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) pathogens using agar well diffusion (zone of inhibition) and microdilution (MIC/MBC) assays .

Q. How can Hirshfeld surface analysis and crystal packing studies inform the design of co-crystals for improved stability?

- Methodological Answer :

- Hirshfeld Surface : Analyze intermolecular interactions (e.g., C–H···O, π–π stacking) using CrystalExplorer. High dnorm values indicate strong hydrogen bonds .

- Co-Crystal Design : Select co-formers (e.g., carboxylic acids) with complementary hydrogen-bonding motifs to stabilize the lattice.

Data Contradiction Analysis

Q. How should conflicting antimicrobial activity data between similar chalcones be interpreted?

- Methodological Answer :

- Standardize Assays : Ensure consistent inoculum size (e.g., 1×10⁶ CFU/mL) and solvent controls (e.g., DMSO ≤1% v/v) .

- Statistical Validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare zone diameters/MIC values across studies.

- Mechanistic Studies : Use fluorescence microscopy (propidium iodide staining) to differentiate bactericidal vs. bacteriostatic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.